N'-{[(4-bromophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-bromophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide, commonly known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was originally developed as an anti-cancer drug, but its mechanism of action has also been investigated in other disease areas such as cardiovascular and autoimmune diseases.
Mecanismo De Acción
BAY 43-9006 inhibits the RAF/MEK/ERK signaling pathway by binding to the ATP-binding site of RAF kinase. This prevents the phosphorylation and activation of downstream effectors such as MEK and ERK, which are involved in cell proliferation and survival. By inhibiting this pathway, BAY 43-9006 can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
BAY 43-9006 has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects in autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BAY 43-9006 is its specificity for the RAF/MEK/ERK signaling pathway, which makes it a useful tool for studying this pathway in vitro and in vivo. However, its potency and selectivity can also be a limitation, as it may not be effective against all cancer types or in all patients.
Direcciones Futuras
There are several future directions for research on BAY 43-9006. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the investigation of BAY 43-9006 in other disease areas such as cardiovascular and autoimmune diseases. Finally, there is ongoing research into the development of new RAF kinase inhibitors with improved potency and selectivity.
Métodos De Síntesis
The synthesis of BAY 43-9006 involves several steps, starting with the reaction of 4-bromopyridine with potassium tert-butoxide to form 4-pyridyl potassium salt. This is then reacted with N-(4-chloro-3-trifluoromethylphenyl)sulfonyl chloride to form N-{[(4-chloro-3-trifluoromethylphenyl)sulfonyl]oxy}-4-pyridinecarboximidamide. Finally, this intermediate is reacted with sodium bromide to form BAY 43-9006.
Aplicaciones Científicas De Investigación
BAY 43-9006 has been extensively studied for its potential therapeutic applications in cancer, cardiovascular and autoimmune diseases. In cancer, it has been shown to inhibit the RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer cells. This pathway plays a critical role in cell proliferation, differentiation, and survival, making it an attractive target for cancer therapy.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 4-bromobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O3S/c13-10-1-3-11(4-2-10)20(17,18)19-16-12(14)9-5-7-15-8-6-9/h1-8H,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHYBDHDSUHELX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)ON=C(C2=CC=NC=C2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)O/N=C(/C2=CC=NC=C2)\N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.